ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H28ClN3O3S and its molecular weight is 510.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to the thiazole and pyrimidine chemical classes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management.
Anticancer Activity
Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of protein kinase CK2 (PKCK2), which is implicated in various cancers. This compound demonstrated an IC50 of 0.56 μM, suggesting strong inhibitory activity against PKCK2, making it a potential candidate for cancer therapy .
Table 1: Inhibitory Activity of Thiazolo-Pyrimidine Derivatives
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
C24 | PKCK2 | 0.56 |
TBB | PKCK2 | 1.00 |
Antidiabetic Activity
The thiazolidinedione class, closely related to our compound of interest, has been extensively studied for its antidiabetic properties. Compounds within this class have shown efficacy in improving insulin sensitivity and lowering blood glucose levels. For example, derivatives similar to ethyl (2E)-5-(2-chlorophenyl)-... have exhibited significant antidiabetic effects in alloxan-induced diabetic models .
Table 2: Antidiabetic Efficacy of Thiazolidinedione Derivatives
Compound | Model | Efficacy |
---|---|---|
Compound 1 | Alloxan-induced rats | Significant |
Compound 2 | Alloxan-induced rats | Comparable to Rosiglitazone |
The biological activity of ethyl (2E)-5-(2-chlorophenyl)-... is likely mediated through multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and glucose metabolism.
- Modulation of Signaling Pathways : By affecting signaling pathways associated with cell survival and apoptosis, this compound could induce cancer cell death.
- Anti-inflammatory Effects : Thiazole derivatives are also noted for their anti-inflammatory properties, which can contribute to their overall therapeutic efficacy in various diseases .
Study on Anticancer Properties
A recent study evaluated the anticancer effects of a series of thiazolo-pyrimidine derivatives in vitro and in vivo. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituent groups on the thiazole and pyrimidine rings in determining biological activity .
Study on Antidiabetic Effects
In another study focusing on diabetic rat models, compounds structurally similar to ethyl (2E)-5-(2-chlorophenyl)-... were tested for their ability to lower blood glucose levels. The results showed that these compounds significantly reduced hyperglycemia and improved insulin sensitivity compared to control groups .
Properties
CAS No. |
324566-06-5 |
---|---|
Molecular Formula |
C27H28ClN3O3S |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28ClN3O3S/c1-5-30(6-2)19-14-12-18(13-15-19)16-22-25(32)31-24(20-10-8-9-11-21(20)28)23(26(33)34-7-3)17(4)29-27(31)35-22/h8-16,24H,5-7H2,1-4H3/b22-16+ |
InChI Key |
XHABTAMXOKYICI-CJLVFECKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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